molecular formula C10H13BrO B1284384 2-Bromo-4-(sec-butyl)phenol CAS No. 63762-55-0

2-Bromo-4-(sec-butyl)phenol

Cat. No.: B1284384
CAS No.: 63762-55-0
M. Wt: 229.11 g/mol
InChI Key: ZAINGYFRUOVIGY-UHFFFAOYSA-N
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Description

2-Bromo-4-(sec-butyl)phenol is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a sec-butyl group at the fourth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(sec-butyl)phenol typically involves the bromination of 4-(sec-butyl)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(sec-butyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

2-Bromo-4-(sec-butyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(sec-butyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, and the phenolic group can participate in hydrogen bonding and other interactions with biological molecules. These properties contribute to its potential biological activities and applications in various fields .

Comparison with Similar Compounds

  • 2-Bromo-4-tert-butylphenol
  • 2-Bromo-4-isopropylphenol
  • 2-Bromo-4-methylphenol

Comparison: 2-Bromo-4-(sec-butyl)phenol is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems. For instance, the sec-butyl group may provide different steric hindrance and electronic properties compared to tert-butyl or isopropyl groups, affecting the compound’s behavior in various reactions .

Properties

IUPAC Name

2-bromo-4-butan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAINGYFRUOVIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586393
Record name 2-Bromo-4-(butan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-55-0
Record name 2-Bromo-4-(butan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-sec-Butyl-phenol (3.0 g) is dissolved in chloroform and thereto is added bromine (1.02 ml) and the mixture is stirred at room temperature for 30 minutes. Thereto are added a saturated aqueous sodium thiosulfate solution, a saturated aqueous sodium bicarbonate solution and ethyl acetate, and the mixture is separated. The organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give 2-bromo-4-sec-butyl-phenol (4.57 g). NMR (CDCl3): 0.81 (3H, t), 1.19 (3H, d), 1.56 (2H, m), 2.51 (1H, m), 5.33 (1H, s), 6.93 (1H, d), 7.02 (1H, d), 7.26 (1H, s).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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